molecular formula C24H29ClN8O2 B10860156 Gusacitinib hydrochloride CAS No. 2228989-14-6

Gusacitinib hydrochloride

Cat. No.: B10860156
CAS No.: 2228989-14-6
M. Wt: 497.0 g/mol
InChI Key: KAYUSRUJDSKRCJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Gusacitinib Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidopyridazine structure. The synthetic route includes the following steps:

    Formation of the pyrimidopyridazine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the core structure with piperidine derivatives.

    Hydroxylation and nitrile introduction:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Gusacitinib Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .

Scientific Research Applications

Gusacitinib Hydrochloride has several scientific research applications:

Mechanism of Action

Gusacitinib Hydrochloride exerts its effects by inhibiting Janus kinases and spleen tyrosine kinase. These kinases are involved in various signaling pathways that regulate immune responses and inflammation. By inhibiting these kinases, this compound can modulate the activity of immune cells and reduce inflammation .

Comparison with Similar Compounds

Gusacitinib Hydrochloride is unique in its ability to inhibit multiple kinases with similar affinity. Other similar compounds include:

Compared to these compounds, this compound has a broader range of kinase inhibition, making it potentially more effective in treating conditions involving multiple signaling pathways .

Properties

CAS No.

2228989-14-6

Molecular Formula

C24H29ClN8O2

Molecular Weight

497.0 g/mol

IUPAC Name

2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile;hydrochloride

InChI

InChI=1S/C24H28N8O2.ClH/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31;/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29);1H

InChI Key

KAYUSRUJDSKRCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O.Cl

Origin of Product

United States

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